5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole
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Overview
Description
5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methoxy group, a methyl group, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Introduction of the phenyldiazenyl group: This can be done through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with the oxazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired electrophile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-methyl-1,2-oxazole: Lacks the phenyldiazenyl group, resulting in different chemical and biological properties.
3-Methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole:
Uniqueness
5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole is unique due to the presence of both the methoxy and phenyldiazenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5777-06-0 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(5-methoxy-3-methyl-1,2-oxazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(11(15-2)16-14-8)13-12-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
MFUZIICVGGRXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1N=NC2=CC=CC=C2)OC |
Origin of Product |
United States |
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